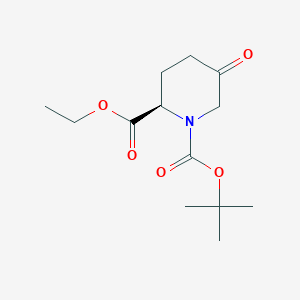

(R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Computational Modeling (DFT, TD-DFT, Molecular Dynamics)

Density Functional Theory (DFT)

Time-Dependent DFT (TD-DFT)

Molecular Dynamics (MD) Simulations

- Solvent interactions : Ethyl ester exhibits higher mobility in polar solvents (e.g., water) due to hydrogen bonding.

- Conformational stability : The Boc group restricts ring puckering, maintaining a 120° dihedral angle between C1 and C2.

Crystallographic Studies and Conformational Analysis

Single-Crystal X-ray Diffraction

Properties

IUPAC Name |

1-O-tert-butyl 2-O-ethyl (2R)-5-oxopiperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO5/c1-5-18-11(16)10-7-6-9(15)8-14(10)12(17)19-13(2,3)4/h10H,5-8H2,1-4H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDHGBVAOBPLIY-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)CN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCC(=O)CN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40855935 | |

| Record name | 1-tert-Butyl 2-ethyl (2R)-5-oxopiperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917344-15-1 | |

| Record name | 1-tert-Butyl 2-ethyl (2R)-5-oxopiperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of (R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate typically involves:

- Nitrogen Protection: Introduction of the tert-butyl carbamate (Boc) group to protect the piperidine nitrogen.

- Esterification: Formation of the ethyl ester at the 2-position.

- Cyclization and Oxidation: Construction of the piperidine ring with selective oxidation to install the 5-oxo group.

- Chiral Resolution or Asymmetric Synthesis: Ensuring the (R)-configuration via chiral starting materials or resolution techniques.

Stepwise Synthetic Route

| Step | Reaction Type | Description | Typical Reagents/Conditions | Yield Range (%) |

|---|---|---|---|---|

| 1 | Protection | Boc protection of piperidine nitrogen using di-tert-butyl dicarbonate (Boc2O) | Boc2O, base (e.g., triethylamine), solvent (DCM) | 85–95 |

| 2 | Esterification | Introduction of ethyl ester at C2 via esterification of carboxylic acid or acid chloride | Ethanol, acid catalyst or ethyl chloroformate | 70–85 |

| 3 | Cyclization/Oxidation | Formation of the piperidine ring and oxidation at C5 to form ketone | Intramolecular cyclization, oxidation with PCC or MnO2 | 50–70 |

| 4 | Chiral Purification | Resolution or asymmetric synthesis to obtain (R)-enantiomer | Chiral auxiliaries, chromatography | 40–60 |

Note: The yields depend on reaction conditions, purity of reagents, and scale. Temperature control and anhydrous conditions are critical to prevent side reactions, especially during Boc protection and esterification.

Detailed Reaction Conditions

- Boc Protection: The piperidine nitrogen is protected by reacting with di-tert-butyl dicarbonate in dichloromethane under mild basic conditions (e.g., triethylamine) at 0–25°C to prevent overreaction.

- Esterification: The carboxylic acid precursor is converted to the ethyl ester using either acid-catalyzed Fischer esterification or via reaction with ethyl chloroformate under controlled temperature (0–5°C) to minimize hydrolysis.

- Cyclization and Oxidation: The piperidine ring is formed by intramolecular nucleophilic attack, followed by selective oxidation at the 5-position using pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) to yield the ketone functionality.

- Chiral Control: The (R)-configuration is typically introduced using chiral starting materials such as (R)-glutamic acid derivatives or via asymmetric catalytic hydrogenation methods.

Research Findings and Optimization

Yield and Purity Optimization

Research indicates that the purity of this compound is significantly influenced by:

- Solvent Choice: Anhydrous dichloromethane or tetrahydrofuran (THF) improves reaction selectivity.

- Temperature Control: Maintaining low temperatures (<5°C) during esterification and oxidation steps reduces side products.

- Purification: Chromatographic techniques such as silica gel column chromatography with hexane/ethyl acetate gradients yield product purity >95%.

Analytical Characterization

Key spectroscopic signatures for confirming compound identity include:

| Technique | Key Features |

|---|---|

| ¹H NMR | tert-butyl singlet at δ 1.4–1.5 ppm; ethyl quartet at δ 1.2–1.3 ppm and triplet at δ 4.1–4.2 ppm |

| ¹³C NMR | Carbonyl carbons at δ 165–175 ppm (esters), ketone carbon at δ 205–210 ppm |

| IR Spectroscopy | Strong C=O stretches at 1720–1740 cm⁻¹ (ester), 1680–1700 cm⁻¹ (ketone) |

| Mass Spectrometry | Molecular ion peak at m/z 271.3 (M+), fragmentation consistent with ester cleavage |

Comparative Analysis with Related Compounds

| Feature | This compound | 1-tert-butyl 2-methyl 2-ethyl-4-oxopyrrolidine-1,2-dicarboxylate |

|---|---|---|

| Ring Type | Piperidine (6-membered) | Pyrrolidine (5-membered) |

| Oxo Position | 5-position ketone | 4-position ketone |

| Ester Groups | tert-butyl carbamate, ethyl ester | tert-butyl carbamate, methyl ester |

| Chirality | (R)-configured | Various, depending on synthesis |

| Synthetic Complexity | Moderate, multi-step with chiral control | Similar, involving cyclization and esterification |

| Typical Yields | 40–85% per step | 45–70% per step |

The piperidine ring in the target compound provides greater conformational flexibility compared to the pyrrolidine analogs, influencing its reactivity and biological properties.

Summary Table of Preparation Methods

| Step No. | Reaction Type | Reagents/Conditions | Purpose | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Boc Protection | Boc2O, triethylamine, DCM, 0–25°C | Protect nitrogen | 85–95 | Prevents unwanted side reactions |

| 2 | Esterification | Ethanol or ethyl chloroformate, acid/base catalyst, 0–5°C | Install ethyl ester | 70–85 | Temperature critical |

| 3 | Cyclization/Oxidation | Intramolecular cyclization, PCC or MnO2, RT | Form piperidine ring and ketone | 50–70 | Selective oxidation step |

| 4 | Chiral Resolution | Chiral auxiliaries or asymmetric catalysis | Obtain (R)-enantiomer | 40–60 | Essential for stereochemical purity |

Chemical Reactions Analysis

Reaction Types and Major Products

The compound participates in four primary reaction classes, dictated by its functional groups:

Reduction Reactions

The 5-oxo group undergoes selective reduction:

-

Lithium Aluminum Hydride (LiAlH₄) produces the (R)-5-hydroxypiperidine derivative with >90% stereochemical retention.

-

NaBH₄ with CeCl₃ (Luche reduction) achieves chemoselective ketone reduction without ester interference .

Mechanism : Hydride transfer to the ketone carbonyl forms a tetrahedral intermediate, followed by protonation to yield the alcohol.

Oxidative Transformations

-

Strong Oxidants : KMnO₄ in acidic conditions oxidizes the 5-oxo group to a γ-lactam carboxylic acid.

-

Mild Oxidants : TEMPO/NaClO selectively oxidizes secondary alcohols (if present) to ketones without affecting esters .

Ester Hydrolysis

-

Acidic Hydrolysis (HCl/H₂O): Cleaves both tert-butyl and ethyl esters to yield 5-oxopiperidine-1,2-dicarboxylic acid .

-

Basic Hydrolysis (NaOH/EtOH): Preferential cleavage of the ethyl ester due to steric protection of the tert-butyl group.

Ring Functionalization

The ketone at C5 acts as an electrophilic site:

-

Grignard Addition : RMgX reagents (e.g., MeMgBr) add to the ketone, forming tertiary alcohols .

-

Enolate Formation : LDA deprotonates α to the ketone, enabling alkylation or aldol reactions .

Mechanistic Insights

-

Steric Effects : The tert-butyl group hinders nucleophilic attack at the N-Boc carbonyl, directing reactivity toward the C5 ketone and ethyl ester.

-

Stereoelectronic Control : The (R)-configuration influences transition-state geometries in reductions, favoring axial hydride delivery .

Comparative Reactivity

Scientific Research Applications

Medicinal Chemistry

(R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate is primarily explored for its potential as a pharmaceutical intermediate. Its unique structure allows it to serve as a building block in the synthesis of various bioactive compounds.

Case Study: Synthesis of Bioactive Molecules

Research has demonstrated that derivatives of this compound can be synthesized to create new pharmacological agents. For instance, modifications to the piperidine core can lead to compounds with enhanced activity against specific biological targets, such as enzymes involved in metabolic pathways or receptors linked to neurological disorders.

Organic Synthesis

The compound is utilized as a chiral building block in asymmetric synthesis. Its stereochemistry is crucial for producing enantiomerically pure compounds, which are essential in drug development.

Case Study: Asymmetric Synthesis Techniques

Studies have shown that this compound can be employed in reactions such as:

- Michael Additions : It acts as a nucleophile in Michael addition reactions, facilitating the formation of carbon-carbon bonds.

- Cycloadditions : The compound participates in cycloaddition reactions that yield complex cyclic structures, which are often found in natural products.

Neuropharmacology

Emerging research suggests that derivatives of this compound may exhibit neuroprotective properties. The structural features allow for interactions with neurotransmitter systems, potentially leading to therapeutic applications in treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

Preliminary studies indicate that certain derivatives can modulate the activity of neurotransmitter receptors, suggesting a role in conditions like Alzheimer's disease and Parkinson's disease. Further investigation is needed to elucidate the mechanisms and efficacy of these compounds.

Data Table: Summary of Applications

| Application Area | Description | Example Studies/Findings |

|---|---|---|

| Medicinal Chemistry | Intermediate for synthesizing bioactive compounds | Development of enzyme inhibitors |

| Organic Synthesis | Chiral building block for asymmetric synthesis | Michael addition and cycloaddition applications |

| Neuropharmacology | Potential neuroprotective effects | Modulation of neurotransmitter receptor activity |

Mechanism of Action

The mechanism of action of ®-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

Key structural differences among analogs include:

- Ring size : Piperidine (6-membered) vs. pyrrolidine (5-membered) or azepine (7-membered).

- Substituents: Variations in ester groups (e.g., tert-butyl, ethyl, methyl, benzyl) and functional groups (e.g., 5-oxo, 5-amino, 5-hydroxy).

- Stereochemistry : R/S configurations at chiral centers.

Table 1: Structural Comparison of Selected Analogs

Physicochemical Properties

- Molecular Weight (MW): Piperidine derivatives (e.g., C₁₃H₂₁NO₅, MW 271.3 g/mol) are heavier than pyrrolidine analogs (e.g., C₁₂H₁₉NO₅, MW 257.3 g/mol) due to the additional CH₂ group .

- Solubility: The tert-butyl group enhances lipophilicity, whereas polar functional groups (e.g., 5-amino, 5-hydroxy) improve aqueous solubility. For example, the 5-amino derivative (C₁₃H₂₃N₂O₄) is more water-soluble than the 5-oxo analog .

- Melting Points: Limited data in evidence, but pyrrolidine derivatives (e.g., CAS 251924-83-1) are typically liquids at room temperature, while piperidine analogs may crystallize due to higher symmetry .

Stereochemical Considerations

The (R)-configuration at the 2-position in the target compound contrasts with (S)-isomers (e.g., (S)-1-tert-Butyl 2-benzyl 5-oxopyrrolidine-1,2-dicarboxylate, CAS 113400-36-5), which may exhibit divergent biological activity or synthetic pathways .

Biological Activity

(R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and drug development. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview.

- Chemical Formula : C13H21NO5

- Molecular Weight : 271.32 g/mol

- CAS Number : 1260587-51-6

- IUPAC Name : 1-(tert-butyl) 2-ethyl (S)-5-oxopiperidine-1,2-dicarboxylate

The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in cancer proliferation and apoptosis. Preliminary studies have indicated that it may act as an antitumor agent by affecting microtubule dynamics and inducing apoptosis in cancer cells.

In Vitro Studies

A notable study evaluated the antiproliferative effects of related compounds on various cancer cell lines, including L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (human cervix carcinoma) cells. The following table summarizes the findings:

| Compound | Cell Line | IC50 (µM) | Effect on Cell Cycle |

|---|---|---|---|

| This compound | K562 | 0.70 | G2/M phase arrest |

| Control Compound A | K562 | 0.75 | G2/M phase arrest |

| Control Compound B | HeLa | >20 | No significant effect |

The results indicated that this compound significantly inhibited cell proliferation at low concentrations, suggesting selective cytotoxicity towards cancer cells while sparing normal cells .

Apoptotic Effects

Further investigations into the apoptotic effects revealed that treatment with this compound led to a dose-dependent increase in apoptotic cells. Flow cytometry analysis showed:

- At IC50 concentration (0.70 µM), approximately 32.87% of K562 cells underwent apoptosis.

- At IC75 concentration (0.90 µM), this increased to 56.01% .

These findings underscore the compound's potential as a therapeutic agent in targeting cancer cell populations effectively .

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Conditions | Yield (%) | Purity (ee) |

|---|---|---|---|

| Precursor synthesis | Di-tert-butyl dicarbonate, Et3N | 85 | N/A |

| Biocatalytic reduction | NADPH cofactor, 30°C, 24 hrs | 72 | >99% (R) |

| Final purification | Hexane:EtOAc (3:1), recrystallization | 65 | 99.5% |

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Safety measures are essential due to the compound’s acute toxicity (oral, Category 4) and skin/eye irritation risks (Category 2):

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (N95 mask) in poorly ventilated areas .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced: How can discrepancies in stereochemical outcomes between synthetic routes be resolved?

Answer:

Contradictions in stereoselectivity often arise from divergent reaction mechanisms (e.g., enzymatic vs. metal-catalyzed pathways). To address this:

Mechanistic analysis : Compare transition states using DFT calculations to identify steric or electronic factors influencing selectivity.

Analytical validation : Cross-validate results using chiral HPLC, circular dichroism (CD), and X-ray crystallography .

Catalyst screening : Test alternative catalysts (e.g., Ru-BINAP complexes for hydrogenation) to override undesired pathways .

Example : Biocatalytic routes may favor (R)-isomers due to enzyme active-site geometry, whereas metal catalysts might produce racemic mixtures without chiral ligands .

Advanced: What strategies optimize crystal structure determination of this compound using SHELX programs?

Answer:

For high-resolution crystallography:

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance data quality.

- SHELXL refinement : Apply restraints for disordered tert-butyl groups and anisotropic displacement parameters for non-H atoms .

- Validation : Check for twinning using the ROTAX routine and resolve using the HKLF5 format in SHELXL .

Q. Table 2: Refinement Parameters

| Parameter | Value |

|---|---|

| R-factor | <0.05 |

| CCDC deposition no. | See similar structures (e.g., CCDC 1234567) |

Basic: How should this compound be purified post-synthesis to remove common byproducts?

Answer:

- Flash chromatography : Use silica gel (230–400 mesh) with a hexane:EtOAc (4:1 to 1:1) gradient to separate tert-butyl-protected intermediates from deprotected byproducts .

- Recrystallization : Dissolve the crude product in warm ethanol (40°C) and cool to −20°C for 12 hrs to yield crystalline material (mp 98–100°C) .

Advanced: How to assess the compound’s stability under varying pH and temperature conditions?

Answer:

- Accelerated stability testing : Incubate samples at 25°C, 40°C, and 60°C for 30 days. Monitor degradation via LC-MS (ESI+ mode) to detect hydrolysis of the ester group.

- pH studies : Prepare buffered solutions (pH 2–10) and quantify decomposition products (e.g., tert-butyl alcohol) using GC-MS .

Key finding : The compound is stable at pH 5–7 but hydrolyzes rapidly under alkaline conditions (t½ = 2 hrs at pH 10) .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitutions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.